
4-(Chloroacetyl)morpholine
Overview
Description
4-(Chloroacetyl)morpholine (CAS: 1440-61-5) is a morpholine derivative with the molecular formula C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol . It features a chloroacetyl group (-COCH₂Cl) attached to the morpholine ring, making it a reactive intermediate in organic synthesis. Key physical properties include a melting point range of 27–30°C, hygroscopicity, and solubility in polar organic solvents such as acetone or dimethylformamide (DMF) .
This compound is widely utilized in heterocyclic chemistry to synthesize thiadiazole, oxadiazole, and triazole derivatives.
Mechanism of Action
Target of Action
It has been used in the synthesis of compounds that target the p38 mitogen-activated protein kinase (p38 mapk) pathway .
Mode of Action
Compounds synthesized using 4-(2-chloroacetyl)morpholine have been shown to inhibit tnf-α production in lipopolysaccharide-stimulated thp-1 cells . This suggests that 4-(2-chloroacetyl)morpholine may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
The p38 MAPK pathway plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators such as TNF-α and IL-1β .
Result of Action
It is used in the synthesis of compounds that have been shown to inhibit tnf-α production in lipopolysaccharide-stimulated thp-1 cells . This suggests that 4-(2-chloroacetyl)morpholine may have anti-inflammatory effects.
Biological Activity
4-(Chloroacetyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields the chloroacetyl derivative, which can then be further modified to create various derivatives for biological evaluation . The general reaction can be summarized as follows:
Biological Activity
The biological activity of this compound and its derivatives has been extensively studied, revealing a variety of pharmacological effects:
- Antimicrobial Activity : Several studies have demonstrated that this compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The compound's derivatives have shown enhanced activity, making them potential candidates for antibiotic development .
- Antitumor Activity : Research indicates that certain derivatives of this compound possess antitumor properties. For instance, compounds synthesized from this base structure have been tested against cancer cell lines, showing promising results in inhibiting tumor growth .
- Antimalarial and Antitubercular Properties : The compound has also been evaluated for its efficacy against malaria and tuberculosis. Some derivatives have demonstrated potent activity against Plasmodium falciparum and Mycobacterium tuberculosis, indicating their potential use in treating these diseases .
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, which may be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound derivatives:
- Antibacterial Evaluation : A study conducted by Khammas and Hamood (2017) synthesized various derivatives and screened them for antibacterial activity. The results indicated that some derivatives exhibited higher potency than standard antibiotics, suggesting their potential as new antimicrobial agents .
- Antitumor Activity Assessment : In an investigation into the antitumor properties of morpholine derivatives, specific compounds derived from this compound were tested against human cancer cell lines. The study found that these compounds inhibited cell proliferation significantly compared to controls .
- In Silico Studies : Computational studies have been performed to predict the binding affinities of this compound derivatives with various biological targets. These studies suggest that structural modifications can enhance their therapeutic profiles, particularly in cancer treatment .
Data Tables
Activity Type | Compound Tested | Target Organism/Cell Line | Activity Observed |
---|---|---|---|
Antibacterial | This compound | E. coli, S. aureus | Significant inhibition |
Antitumor | Derivative M1 | Human cancer cell lines | Inhibition of proliferation |
Antimalarial | Derivative M2 | P. falciparum | Potent activity |
Antitubercular | Derivative M3 | M. tuberculosis | Effective growth inhibition |
Scientific Research Applications
Synthesis of 4-(Chloroacetyl)morpholine
The synthesis of this compound typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is performed under controlled temperatures (5-10°C) to yield the desired product efficiently. The general reaction can be summarized as follows:
The resulting compound can be characterized using spectral methods such as FT-IR and NMR, confirming the successful formation of the chloroacetyl derivative .
This compound and its derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. The following table summarizes some key biological activities associated with this compound:
Anticancer Properties
A recent study investigated the anticancer potential of morpholine-based compounds, including this compound, against ovarian cancer cells. The results indicated that these compounds could serve as lead molecules due to their ability to inhibit HIF-1α, a critical factor in tumor growth and survival .
Antibacterial Activity
Research on new derivatives of this compound demonstrated significant antibacterial efficacy against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their minimum inhibitory concentrations (MICs), showing promising results that warrant further exploration for potential therapeutic applications .
Neuropharmacological Effects
Morpholine derivatives have been explored for their interactions with serotonin receptors, which are crucial in treating CNS disorders such as depression and anxiety. Compounds containing the morpholine scaffold have shown improved bioavailability and reduced side effects compared to traditional drugs, making them attractive candidates for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Chloroacetyl)morpholine, and how can reaction efficiency be optimized?
- Methodological Answer : The primary synthesis involves reacting morpholine with chloroacetic acid under dehydrochlorination conditions. To optimize efficiency, maintain stoichiometric ratios (1:1 molar equivalents) and use controlled reflux in polar aprotic solvents (e.g., dioxane). Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis, recrystallization from methanol or ethanol improves purity (~80-85% yield). For scale-up, inert gas purging minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of the C-Cl bond (724 cm⁻¹) and C=O stretch (1644 cm⁻¹). Disappearance of C-Cl in derivatives indicates successful substitution .
- ¹H-NMR : Key signals include δ ~3.76 ppm (alkoxy groups in derivatives), δ 4.4 ppm (COCH₂), and δ ~2.93 ppm (morpholine CH₂-N-CH₂) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 155 for fragmentation patterns) and diagnostic losses (e.g., m/z 86 for morpholine ring cleavage) .
Advanced Research Questions
Q. How can researchers optimize nucleophilic substitution reactions using this compound to synthesize sulfonamide derivatives, and what factors influence yield?
- Methodological Answer :
- Reaction Design : Use equimolar amounts of this compound and sulfonamide precursors (e.g., N-(4-aminobenzenesulfonyl)morpholine) in DMF with triethylamine as a base. Reflux for 2–4 hours under nitrogen to prevent oxidation .
- Yield Optimization :
- Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reactivity.
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Byproduct Mitigation : Use cold-water washing to remove unreacted chloroacetyl chloride. Yields typically range from 74–88% for alkoxyacetyl derivatives .
Q. What strategies are employed to resolve contradictions in spectral data when analyzing alkoxyacetyl derivatives of this compound?
- Methodological Answer : Contradictions often arise from overlapping signals (e.g., CH₂ groups in morpholine vs. alkoxy chains). Strategies include:
- 2D-NMR (COSY, HSQC) : Resolve ambiguities in proton-proton coupling and carbon assignments.
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress interference in ¹H-NMR.
- Comparative Analysis : Cross-reference IR data (e.g., C-O-C stretches at 1257–1065 cm⁻¹) with synthetic intermediates to confirm substitution patterns .
Q. How can X-ray crystallography validate the molecular conformation of this compound derivatives, and what crystallographic parameters are critical?
- Methodological Answer :
- Crystal Growth : Dissolve derivatives in ethanol or methanol and slowly evaporate at 20°C to obtain single crystals.
- Data Collection : Use a diffractometer (e.g., Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL97 ensures accuracy (R-factor ≤ 0.045).
- Key Parameters :
- Symmetry Codes : e.g., (x, y, z+1) for hydrogen-bonded dimers.
- Thermal Displacement Parameters : Anisotropic refinement for heavy atoms (Cl, O, N).
- Hydrogen Bonding : Document N–H⋯O interactions (e.g., 2.8–3.0 Å distances) to confirm supramolecular packing .
Q. Key Challenges & Solutions
- Challenge : Low solubility of derivatives in common solvents.
Solution : Use DMF/water mixtures for recrystallization or introduce polar substituents (e.g., methoxy groups) . - Challenge : Byproduct formation during nucleophilic substitution.
Solution : Optimize stoichiometry (10% excess nucleophile) and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(chloroacetyl)morpholine with structurally related morpholine derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity :
- Solubility :
Case Study: Thiadiazole Derivatives
This compound was used to synthesize thiadiazole derivatives (3a–h in ), which demonstrated antinociceptive activity. Compared to analogues derived from N-(alkyl/aryl)-2-chloroacetamide, morpholine-containing derivatives showed:
- Higher thermal stability (melting points >200°C vs. ~150°C for non-morpholine analogues).
- Enhanced bioavailability due to morpholine’s hydrogen-bonding capacity .
Properties
IUPAC Name |
2-chloro-1-morpholin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQRPXBBBOXHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073258 | |
Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440-61-5 | |
Record name | 4-(Chloroacetyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(chloroacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1440-61-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloroacetyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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